2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2-fluorobenzoyl chloride.
Reaction Conditions: The thiophene is first brominated to form 2-bromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Final Steps: The resulting product is then treated with a base, such as sodium hydroxide (NaOH), to introduce the acetic acid moiety, yielding this compound
Chemical Reactions Analysis
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position, using reagents like halogens or nitro groups.
Scientific Research Applications
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, making it a potential candidate for developing anti-inflammatory drugs
Comparison with Similar Compounds
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid can be compared with other thiophene derivatives:
Similar Compounds: Examples include 2-thiopheneacetic acid and 2-(2-thienyl)acetic acid.
Properties
IUPAC Name |
2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3S/c14-10-4-2-1-3-9(10)13(17)11-6-5-8(18-11)7-12(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPVYTCBVKLUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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